molecular formula C40H80NO8P B1598327 [(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 35418-55-4

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No. B1598327
CAS RN: 35418-55-4
M. Wt: 734 g/mol
InChI Key: KILNVBDSWZSGLL-LHEWISCISA-N
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Description

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, is a synthetic compound with the molecular formula C40H80NO8P . It has a molecular weight of 734.0 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes two palmitoyl (hexadecanoyloxy) groups attached to a glycerol backbone, which is further linked to a phosphate group and a trimethylammonium group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 734.0 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Polymerization

One research area involves the synthesis and polymerization of compounds with structural similarities to [(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate. For example, the study by Furukawa et al. (1986) focused on the synthesis and polymerization of a phospholipid analogue, demonstrating its liquid crystalline behavior and solubility characteristics, which could be relevant to the understanding of similar compounds' behaviors and applications in creating functional materials with specific thermal and solubility properties (Furukawa, Nakaya, & Imoto, 1986).

Material Properties and Applications

Another study by Kannan et al. (2007) synthesized phosphorus-containing methacrylate hybrids for thin-film applications, emphasizing the importance of such compounds in developing materials with enhanced thermal stability and mechanical properties. This research highlights the potential of phosphate and methacrylate-based compounds in coatings, adhesives, and other material applications where durability and performance are critical (Kannan, Choudhury, & Dutta, 2007).

Environmental Considerations

Studies also address environmental aspects related to similar compounds, such as their degradation, biotransformation, and potential effects on human health. For instance, Van den Eede et al. (2013) explored the metabolism of phosphate flame retardants and plasticizers, providing insights into their biotransformation in human liver fractions. This research is pertinent for understanding the environmental and health implications of phosphate ester compounds, contributing to the development of safer and more sustainable chemical products (Van den Eede, Maho, Erratico, Neels, & Covaci, 2013).

properties

IUPAC Name

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048703
Record name (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

734.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS RN

35418-55-4
Record name (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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